molecular formula C9H19NO B1660673 (1-Aminocyclooctyl)methanol CAS No. 814254-63-2

(1-Aminocyclooctyl)methanol

Cat. No.: B1660673
CAS No.: 814254-63-2
M. Wt: 157.25
InChI Key: QKGFFCDDDREERJ-UHFFFAOYSA-N
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Description

(1-Aminocyclooctyl)methanol is a bicyclic organic compound featuring an eight-membered cyclooctane ring substituted with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is often utilized as a hydrochloride salt (CAS: 105176-66-7) to enhance stability and solubility in aqueous systems .

Properties

CAS No.

814254-63-2

Molecular Formula

C9H19NO

Molecular Weight

157.25

IUPAC Name

(1-aminocyclooctyl)methanol

InChI

InChI=1S/C9H19NO/c10-9(8-11)6-4-2-1-3-5-7-9/h11H,1-8,10H2

InChI Key

QKGFFCDDDREERJ-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)(CO)N

Canonical SMILES

C1CCCC(CCC1)(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(1-Aminocyclooctyl)methanol belongs to a broader class of aminocycloalkyl methanol derivatives. Below is a systematic comparison with its closest analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Similarity Score Key Features
This compound 105176-66-7 C₉H₁₇NO 155.24 Reference Compound 8-membered ring; high steric hindrance; moderate solubility in polar solvents
(1-Aminocyclopentyl)methanol 814254-62-1 C₆H₁₃NO 115.18 0.92 5-membered ring; lower steric bulk; higher solubility in methanol
(1-Aminocyclohexyl)methanol 288161-81-9 C₇H₁₅NO 129.20 0.92 6-membered chair conformation; intermediate solubility and stability
[1-(Aminomethyl)cyclobutyl]methanol 2041-56-7 C₆H₁₃NO 115.18 0.92 4-membered ring; planar geometry; limited thermal stability
[1-(1-Aminoethyl)cyclopropyl]methanol 1955553-73-7 C₆H₁₄ClNO 151.64 0.88 3-membered ring; strained geometry; reactive aminoethyl group

Key Observations :

Ring Size and Steric Effects :

  • Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher strain and reactivity, while larger rings (e.g., cyclooctane) provide conformational flexibility but lower solubility due to hydrophobic interactions .
  • The cyclooctyl derivative’s eight-membered ring allows for unique hydrogen-bonding patterns, as observed in crystallographic studies of related adamantane derivatives .

Solubility and Stability: Cyclopentyl and cyclohexyl analogs demonstrate better solubility in methanol and water compared to the cyclooctyl variant, attributed to reduced hydrophobicity . The hydrochloride salt form of this compound enhances aqueous solubility but may introduce hygroscopicity .

Synthetic Accessibility :

  • Derivatives with smaller rings are typically synthesized via nucleophilic substitution or reductive amination, while the cyclooctyl analog requires specialized methods such as ring-expansion reactions .

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